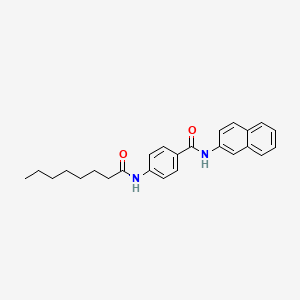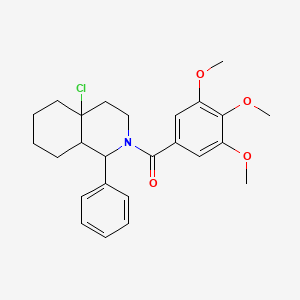![molecular formula C23H19IN8O3 B15021692 4-iodo-2-[(E)-(2-{4-[(2-methylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15021692.png)
4-iodo-2-[(E)-(2-{4-[(2-methylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-IODO-2-[(E)-(2-{4-[(2-METHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes an iodine atom, a triazine ring, and various aromatic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-2-[(E)-(2-{4-[(2-METHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves multiple steps, starting with the iodination of phenol derivatives. One common method involves the direct iodination of 2-methylphenol in aqueous alcohol solvents using a reagent prepared in situ from sodium hypochlorite and sodium iodide . This is followed by further functionalization to introduce the triazine and hydrazine moieties under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and subsequent functionalization steps, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-IODO-2-[(E)-(2-{4-[(2-METHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Nitro groups can be reduced to amines.
Substitution: The iodine atom can be substituted with other nucleophiles in coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like organolithium or Grignard reagents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce corresponding amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
4-IODO-2-[(E)-(2-{4-[(2-METHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in coupling reactions.
Biology: Investigated for its potential as a chemiluminescent agent for detecting cancer cells.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.
作用機序
The mechanism of action of 4-IODO-2-[(E)-(2-{4-[(2-METHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, its chemiluminescent properties are utilized in assays for detecting cancer cells .
類似化合物との比較
Similar Compounds
4-Iodo-2-methylphenol: A simpler analog with similar iodination and phenolic properties.
2-Iodo-5-nitrophenol: Another related compound with nitro and iodine substituents.
4-Iodoanisole: Contains an iodine atom and a methoxy group, used in similar synthetic applications.
Uniqueness
4-IODO-2-[(E)-(2-{4-[(2-METHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is unique due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C23H19IN8O3 |
|---|---|
分子量 |
582.4 g/mol |
IUPAC名 |
4-iodo-2-[(E)-[[4-(2-methylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C23H19IN8O3/c1-14-4-2-3-5-19(14)27-22-28-21(26-17-7-9-18(10-8-17)32(34)35)29-23(30-22)31-25-13-15-12-16(24)6-11-20(15)33/h2-13,33H,1H3,(H3,26,27,28,29,30,31)/b25-13+ |
InChIキー |
QHZCPWDVFNAPKB-DHRITJCHSA-N |
異性体SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C=CC(=C4)I)O |
正規SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C=CC(=C4)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B15021611.png)
![6-(4-methoxyphenyl)-N-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021615.png)

![N-(3-chloro-4-methylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021627.png)
![3-methyl-1-phenyl-6-pyridin-3-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15021628.png)
![ethyl 2-{[(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B15021631.png)

![4-(dimethylamino)-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15021643.png)
![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B15021647.png)
![2-methoxy-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15021651.png)

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15021664.png)


